![molecular formula C16H15ClN2O3S B2698037 2-chloro-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide CAS No. 922080-38-4](/img/structure/B2698037.png)
2-chloro-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide
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Description
2-chloro-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.82. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The quinoline scaffold, to which this compound belongs, has been associated with antimicrobial properties. Researchers have investigated derivatives of 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide for their ability to inhibit bacterial growth. These compounds may serve as potential leads for developing new antibiotics or antimicrobial agents .
Fragment-Based Drug Discovery
The compound’s electrophilic nature makes it a useful fragment electrophile in fragment-based covalent ligand discovery. Researchers can use it alone or incorporate it into bifunctional tools (such as electrophilic PROTAC® molecules) for targeted protein degradation. This approach enables the exploration of both traditionally druggable proteins and challenging-to-target proteins .
Chemoproteomics and Ligandability Studies
Scientists employ 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide as a cysteine-reactive small-molecule fragment. It aids in chemoproteomic studies, allowing researchers to investigate protein-ligand interactions. This information is crucial for understanding protein function and identifying potential drug targets .
Synthetic Chemistry and Heterocycle Synthesis
The compound’s quinoline core plays a pivotal role in synthetic chemistry. Researchers have explored its synthetic analogous and heteroannelated derivatives. These derivatives are valuable in constructing related heterocycles, ranging from four-membered to seven-membered rings. Many of these heterocycles exhibit unique biological activities .
Biological Significance of Quinolones
Quinolones, including this compound, have biological importance. For instance:
- Animals and bacterial species produce quinolone compounds, such as 2,4-dihydroxyquinoline (2,4-quinolindiol; DHQ) .
Plant Hormone Analogues
The compound’s structure resembles indole derivatives, which are essential in plant biology. For example, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not identical, the quinoline moiety shares some features with indole, suggesting potential analogies in plant signaling pathways .
properties
IUPAC Name |
2-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-19-14-8-7-12(10-11(14)6-9-16(19)20)18-23(21,22)15-5-3-2-4-13(15)17/h2-5,7-8,10,18H,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJCOCXXPOCNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.